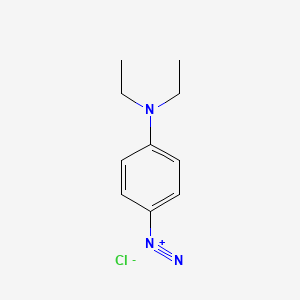

4-(Diethylamino)benzenediazonium chloride

Description

Overview of Diazonium Salts in Organic Synthesis and Materials Science

Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an organic group (typically aryl) and X⁻ is an anion. ijcrt.orgunacademy.com These salts are pivotal intermediates in synthetic organic chemistry, primarily because the diazonium group (N₂⁺) is an excellent leaving group, readily being replaced by a variety of nucleophiles. doubtnut.comquora.com The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, unlocks a vast range of chemical transformations. unacademy.comwikipedia.orgncert.nic.in This process typically involves treating a primary aromatic amine with nitrous acid (HNO₂) at low temperatures (0–5 °C). ncert.nic.innumberanalytics.comyoutube.com

In organic synthesis, diazonium salts are instrumental in producing a wide array of substituted aromatic compounds that are otherwise difficult to synthesize. unacademy.comunacademy.com Through reactions like the Sandmeyer, Gattermann, and Balz-Schiemann reactions, the diazonium group can be replaced by halogens, cyano groups, and other functionalities. numberanalytics.commychemblog.comyoutube.com One of their most significant applications is in the synthesis of azo dyes through azo coupling reactions. wikipedia.orgunacademy.comtaylorandfrancis.com In these reactions, the diazonium ion acts as an electrophile and attacks electron-rich aromatic compounds like phenols and anilines, forming brightly colored azo compounds which constitute a major portion of industrial dyes. ijcrt.orgunacademy.comtaylorandfrancis.com

The utility of diazonium salts extends beyond traditional synthesis into the realm of materials science. numberanalytics.com They are widely used for the covalent modification and functionalization of surfaces. taylorandfrancis.comnumberanalytics.com This is achieved by reducing the diazonium salt to form a highly reactive aryl radical, which then grafts onto various material surfaces, including metals, semiconductors, and carbon-based materials. taylorandfrancis.comnumberanalytics.com This surface modification can be used to tailor material properties, such as creating conductive or anti-corrosion coatings and improving biocompatibility. numberanalytics.comresearchgate.net

Significance of Electron-Donating Amino Substituents in Arenediazonium Compounds

The stability and reactivity of arenediazonium salts are significantly influenced by the nature of the substituents on the aromatic ring. wikipedia.orgnumberanalytics.com While arenediazonium salts are generally more stable than their highly unstable alkanediazonium counterparts due to resonance delocalization of the positive charge over the benzene (B151609) ring, this stability can be further modulated. ijcrt.orgdoubtnut.comdoubtnut.com

Electron-donating groups, such as alkyl or alkoxy groups, and particularly amino (-NR₂) groups, enhance the stability of the arenediazonium ion. doubtnut.comdoubtnut.com This stabilization occurs through both the inductive effect and, more importantly, the resonance effect, where the lone pair of electrons on the nitrogen atom of the amino group delocalizes into the aromatic ring. doubtnut.com This delocalization helps to disperse the positive charge of the diazonium group, retarding its decomposition. doubtnut.comdoubtnut.com In the case of 4-(Diethylamino)benzenediazonium (B1204781) chloride, the diethylamino group at the para position provides powerful resonance stabilization. This increased stability is a critical property, making the compound easier to handle and more selective in subsequent reactions compared to unsubstituted benzenediazonium (B1195382) chloride. Conversely, electron-withdrawing groups destabilize the diazonium ion, making it more reactive. wikipedia.orgnumberanalytics.com

Historical Context of 4-(Diethylamino)benzenediazonium Chloride in Chemical Research

The field of diazonium chemistry was established in 1858 by the German chemist Peter Griess, who first synthesized this class of compounds. numberanalytics.commychemblog.comnih.gov This discovery was a watershed moment for the chemical industry, particularly for the production of synthetic dyes. unacademy.commychemblog.com The azo coupling reaction, discovered shortly after, provided a straightforward method to produce intensely colored compounds, spawning the vast azo dye industry. nih.govwindows.net

Within this historical framework, this compound and its analogs emerged as valuable intermediates. The inclusion of the N,N-dialkylamino group was found to be highly effective for producing specific colors, particularly in the red to blue spectrum, depending on the coupling partner. The primary role of this compound in chemical research has been, and continues to be, as a precursor in the synthesis of specific azo dyes and pigments. Its unique electronic properties, conferred by the strong electron-donating diethylamino group, make it a model compound for studying the effects of substituents on the reactivity and spectral properties of diazonium salts and the resulting dyes.

Data Tables

Table 1: Properties of this compound

| Property | Value/Description | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₄ClN₃ | nih.gov |

| Structure | A benzene ring substituted with a diazonium group (-N₂⁺) and a diethylamino group (-N(CH₂CH₃)₂) at the para position, with a chloride counter-ion (Cl⁻). | |

| Appearance | Typically a crystalline solid. | ijcrt.org |

| Key Characteristic | The diethylamino group is strongly electron-donating, which increases the stability of the diazonium ion through resonance compared to unsubstituted benzenediazonium chloride. | doubtnut.comdoubtnut.com |

| Primary Application | Intermediate in the synthesis of azo dyes. | taylorandfrancis.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(diethylamino)benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3.ClH/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCXTPKUVYRXFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21906-90-1 (Parent) | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025033 | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-90-3, 6217-19-2 | |

| Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diethylamino)benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)benzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)BENZENEDIAZONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK98KEU4Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Stabilization Strategies of 4 Diethylamino Benzenediazonium Chloride

Fundamental Diazotization Pathways of 4-(Diethylamino)aniline

The conversion of the primary aromatic amine, 4-(diethylamino)aniline, into its corresponding diazonium salt is known as diazotization. This process is fundamental to accessing the versatile reactivity of the diazonium group.

The most traditional and widely employed method for the synthesis of 4-(diethylamino)benzenediazonium (B1204781) chloride involves the reaction of 4-(diethylamino)aniline with nitrous acid (HNO₂). mychemblog.comresearchgate.netbyjus.com Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). mychemblog.comlkouniv.ac.inquora.com

The reaction is critically dependent on temperature and must be maintained at low temperatures, generally between 0 and 5°C, by using an ice bath. researchgate.net This precaution is necessary to prevent the decomposition of the newly formed diazonium salt, which is thermally labile and can readily decompose to form a phenol (B47542) and release nitrogen gas. wikipedia.orgchemedx.org The mechanism begins with the protonation of nitrous acid by the strong acid, leading to the formation of the electrophilic nitrosonium ion (NO⁺). This ion is then attacked by the nucleophilic nitrogen atom of the 4-(diethylamino)aniline. A series of proton transfers and the eventual loss of a water molecule result in the formation of the 4-(diethylamino)benzenediazonium cation. lkouniv.ac.in The presence of the electron-donating diethylamino group enhances the stability of the diazonium ion through resonance effects compared to the unsubstituted benzenediazonium (B1195382) chloride.

Table 1: Conventional Diazotization Protocol Summary

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-(Diethylamino)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | In situ generation of nitrous acid for reaction with the primary amine. mychemblog.combyjus.com |

| Temperature | 0–5°C | Minimizes thermal decomposition of the unstable diazonium salt. researchgate.net |

| Key Intermediate | Nitrosonium ion (NO⁺) | Acts as the electrophile that attacks the amine. lkouniv.ac.in |

| Product | 4-(Diethylamino)benzenediazonium chloride solution | Typically used immediately in subsequent reactions. |

While the aqueous nitrous acid method is standard, alternative reagents offer advantages in specific contexts, such as for amines with low basicity or when non-aqueous conditions are preferred. One such alternative involves the use of organic nitrite esters, like tert-butyl nitrite, in an organic solvent such as ethyl acetate. researchgate.net This approach can be coupled with an acid source like 1,5-naphthalenedisulfonic acid, which also acts as a stabilizer for the resulting diazonium salt. researchgate.net

Other protocols have been developed to broaden the scope and convenience of diazotization. For instance, a one-pot sequential diazotization-iodination of aromatic amines has been demonstrated using potassium iodide (KI), NaNO₂, and p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) at room temperature. organic-chemistry.org While this example leads to a different final product, the diazotization step illustrates a departure from the conventional aqueous acid system, showcasing the adaptability of the core reaction to different reagents and conditions. organic-chemistry.org

Complexation and Counter-Ion Engineering for Enhanced Stability

The intrinsic instability of diazonium salts, particularly in their solid state, poses significant challenges for their isolation and storage. noaa.gov To overcome this, strategies involving the formation of stable complexes and the selection of non-reactive counter-ions have been developed.

A prevalent industrial method to stabilize diazonium salts is through the formation of double salts with metal halides, most commonly zinc chloride (ZnCl₂). noaa.gov When this compound is treated with zinc chloride, a more stable complex is formed. googleapis.comsigmaaldrich.com These complexes are often formulated as tetrachlorozincate ([ZnCl₄]²⁻) or trichlorozincate ([ZnCl₃]⁻) salts. researchgate.net

The stability of a diazonium salt is highly dependent on the nature of its counter-ion (anion). wikipedia.org The chloride ion is nucleophilic and can contribute to decomposition pathways. Replacing it with a weakly coordinating anion (WCA) is a highly effective stabilization strategy. nih.govrsc.org WCAs are large, non-nucleophilic anions that interact weakly with the diazonium cation, thereby enhancing its stability. organic-chemistry.orgdokumen.pub

Common examples of such anions include tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). mychemblog.com Diazonium tetrafluoroborates, for instance, are often stable enough to be handled easily at room temperature. wikipedia.org Other WCAs that have been explored for stabilizing reactive cations include triflates, trifluoroacetates, and complex fluorometallates like hexafluoroantimonate ([SbF₆]⁻). nih.govdokumen.pub The use of these anions is a cornerstone of modern approaches to isolating and utilizing highly reactive species like diazonium cations.

Table 2: Stabilization Strategies for Diazonium Salts

| Strategy | Method | Stabilizing Agent/Anion | Mechanism of Stabilization |

|---|---|---|---|

| Complexation | Formation of double salts | Zinc Chloride (ZnCl₂) | Forms stable trichlorozincate or tetrachlorozincate complexes, increasing thermal stability. noaa.govresearchgate.net |

| Counter-Ion Engineering | Anion exchange | Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻) | Use of large, non-nucleophilic anions reduces interaction with the diazonium cation. mychemblog.comnih.govdokumen.pub |

Reactivity and Mechanistic Investigations of 4 Diethylamino Benzenediazonium Chloride

Electrophilic Aromatic Substitution Reactions

4-(Diethylamino)benzenediazonium (B1204781) chloride is a highly reactive aromatic diazonium salt. The diazonium group (-N₂⁺) is a potent electrophile, enabling the compound to participate in a variety of electrophilic aromatic substitution reactions. In these reactions, the diazonium ion acts as the electrophile, attacking electron-rich aromatic systems to form substituted azo compounds. wikipedia.orglibretexts.org The presence of the diethylamino group, a strong electron-donating group, at the para position further influences the reactivity of the diazonium salt.

Azo Coupling Reactions with Activated Aromatic Systems

Azo coupling is a cornerstone reaction of diazonium salts, leading to the formation of brightly colored azo compounds, which are widely used as dyes. wikipedia.orgnih.gov The reaction involves the aryldiazonium cation as the electrophile and an activated aromatic compound, known as the coupling agent, as the nucleophile. wikipedia.org The rate and success of the coupling reaction are highly dependent on the nature of the coupling partner and the reaction conditions, such as pH.

4-(Diethylamino)benzenediazonium chloride readily reacts with phenols and their more nucleophilic conjugate bases, phenoxides, to form hydroxy-substituted azo dyes. chemguide.co.uklibretexts.org The reaction is typically carried out in a mild alkaline medium (pH 8-9). chemguide.co.uk This condition serves a dual purpose: it converts the phenol (B47542) into the more reactive phenoxide ion and stabilizes the diazonium salt. chemguide.co.uk The phenoxide ion, being highly activated, attacks the diazonium cation, resulting in the formation of an azo compound. chemguide.co.uklibretexts.org A classic example of this type of reaction is the coupling with phenol to produce p-hydroxyazobenzene, which is an orange-yellow dye. chemguide.co.ukquora.com

The general reaction proceeds as follows:

Phenol is dissolved in an alkaline solution, such as sodium hydroxide, to form the sodium phenoxide. chemguide.co.uklibretexts.org

The solution is cooled, and an ice-cold solution of the diazonium salt is added. chemguide.co.uklibretexts.org

A colored precipitate of the azo dye is formed. chemguide.co.uk

A similar reaction occurs with other phenolic compounds like naphthalen-2-ol (beta-naphthol), which produces an intensely colored orange-red precipitate. chemguide.co.uklibretexts.org

Table 1: Azo Coupling of this compound with Phenolic Compounds

| Coupling Partner | Reaction Conditions | Product Type | Typical Color |

|---|---|---|---|

| Phenol | Alkaline medium (e.g., NaOH solution), low temperature | Hydroxy-azo compound | Yellow-Orange chemguide.co.uk |

Aromatic amines, such as aniline (B41778) and its derivatives, are also effective coupling partners for this compound. libretexts.orglibretexts.org These reactions are typically carried out in a weakly acidic or neutral medium. The coupling reaction with aniline yields p-aminoazobenzene, a yellow dye. libretexts.orgshaalaa.com The amino group is a strong activating group, directing the substitution to the ortho and para positions. libretexts.org

The reaction with N,N-disubstituted anilines, such as N,N-dimethylaniline, also proceeds readily to form brightly colored azo compounds like p-(Dimethylamino)-azobenzene. libretexts.org However, competing N-coupling to form triazenes can sometimes occur with primary and secondary amines. wikipedia.org

Table 2: Azo Coupling of this compound with Aromatic Amines

| Coupling Partner | Reaction Conditions | Product Type | Typical Color |

|---|---|---|---|

| Aniline (Phenylamine) | Mildly alkaline/neutral, low temperature | Amino-azo compound | Yellow libretexts.orgshaalaa.com |

The scope of azo coupling extends to various heterocyclic systems and other activated carbon nucleophiles like enaminones. nih.govnih.gov Heterocyclic compounds, particularly those that are electron-rich, can serve as effective coupling components. For instance, azo dyes incorporating pyrrole, imidazole, pyrazole, and thiophene (B33073) moieties have been synthesized via diazo coupling reactions. nih.gov The synthesis often involves reacting the diazonium salt with the heterocyclic compound in a suitable solvent, sometimes neutralized with a weak base like pyridine. nih.gov

Enaminones, which possess a nucleophilic carbon atom, also react with diazonium salts. nih.gov The reaction of 3-phenylaminocyclopent-2-en-1-one with substituted benzenediazonium (B1195382) salts has been shown to yield azo coupling products. nih.gov The resulting compounds often exist as the (E)-isomer, stabilized by an intramolecular hydrogen bond. nih.gov

The products of azo coupling reactions, particularly those derived from phenols and amines, can exhibit tautomerism. unifr.chnih.gov Azo dyes can exist in equilibrium between the azo form (-N=N-) and the hydrazone form (=N-NH-). unifr.chicrc.ac.ir This equilibrium is influenced by the structure of the dye, the solvent, and pH. unifr.chnih.gov

Azo-Hydrazone Tautomerism : For hydroxy-azo compounds, the equilibrium is between the azo-phenol form and the quinone-hydrazone form. Studies have shown that for many azo dyes derived from phenols, the hydrazone tautomer is significantly populated or even dominant, often stabilized by intramolecular hydrogen bonding. acs.org Electron-withdrawing groups on the diazonium salt component tend to favor the hydrazone form, while electron-releasing groups favor the azo form. nih.gov

Stereochemistry : The azo bond can exist as either the more stable E (trans) isomer or the less stable Z (cis) isomer. The E configuration is generally more stable and is the predominant form. nih.gov Isomerization from E to Z can often be induced by light. nih.gov In some cases, such as with certain cyclic enaminone products, E/Z isomerism can be observed in solution. nih.gov

Table 3: Tautomeric Forms of Azo Dyes

| Tautomeric Form | Key Structural Feature | Factors Favoring this Form |

|---|---|---|

| Azo Form | -N=N- bond, -OH or -NH₂ group on aromatic ring | Electron-donating groups, Non-polar solvents |

Mechanism of Azo Bond Formation and Regioselectivity

The formation of the azo bond is a classic electrophilic aromatic substitution reaction. wikipedia.orgquora.com The aryldiazonium cation, in this case, 4-(diethylamino)benzenediazonium, is the attacking electrophile. wikipedia.org

The mechanism involves the following steps:

Formation of the Electrophile : The 4-(diethylamino)benzenediazonium ion is a relatively stable, yet highly reactive electrophile.

Nucleophilic Attack : The electron-rich coupling agent (e.g., a phenoxide ion or an aromatic amine) attacks the terminal nitrogen of the diazonium group. nih.govyoutube.com This forms a C-N bond and a carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation : A base (which can be the solvent or another species in the mixture) removes a proton from the carbon atom where the diazonium group attached. chemguide.co.uk This step restores the aromaticity of the ring and results in the final azo-coupled product. chemguide.co.uk

Regioselectivity : The position of the attack on the coupling agent is governed by the directing effects of the activating group already present on the aromatic ring. libretexts.org

For phenols and anilines, the hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and are ortho, para-directors. libretexts.org

Coupling with this compound typically occurs at the para position relative to the activating group due to less steric hindrance. wikipedia.orgquora.com

If the para position is already occupied by another substituent, the coupling will occur at one of the ortho positions, though this reaction may be slower. wikipedia.orgquora.com

Substitution Reactions Involving Diazonium Group Displacement

The diazonium group (-N₂⁺) of this compound is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide array of functional groups onto the aromatic ring.

Hydrolytic Cleavage to Form Phenolic Derivatives

The hydrolysis of diazonium salts to form phenols is a well-established transformation. askiitians.comvedantu.comvedantu.comdoubtnut.comdoubtnut.comlibretexts.org In the case of this compound, heating in an aqueous acidic solution leads to the displacement of the diazonium group by a hydroxyl group, yielding 4-(diethylamino)phenol. The reaction proceeds via an SN1-type mechanism where the loss of dinitrogen gas from the protonated diazonium salt generates a highly reactive aryl cation. This cation is then captured by water, which acts as a nucleophile. Subsequent deprotonation yields the final phenolic product. The presence of the electron-donating diethylamino group can influence the stability of the diazonium salt and the reactivity of the aryl cation intermediate.

General Reaction Scheme for Hydrolysis: (C₂H₅)₂NC₆H₄N₂⁺Cl⁻ + H₂O → (C₂H₅)₂NC₆H₄OH + N₂ + HCl

Halogenation via Sandmeyer and Gattermann Reactions

The replacement of the diazonium group with halogens is a cornerstone of diazonium chemistry, primarily achieved through the Sandmeyer and Gattermann reactions.

The Sandmeyer reaction utilizes copper(I) halides (CuCl or CuBr) as catalysts to introduce chlorine or bromine atoms onto the aromatic ring. wikipedia.orgnih.govmasterorganicchemistry.com The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This forms an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst.

Sandmeyer Reaction Products from this compound:

| Product Name | Reagents |

| 1-Chloro-4-(diethylamino)benzene | CuCl |

| 1-Bromo-4-(diethylamino)benzene | CuBr |

The Gattermann reaction offers an alternative to the Sandmeyer reaction, employing copper powder in the presence of the corresponding halogen acid (HCl or HBr). flexiprep.comcareers360.comwikipedia.orgbyjus.comshaalaa.com While often resulting in lower yields compared to the Sandmeyer reaction, it provides a viable synthetic route. The mechanism is thought to be similar, involving the in situ formation of copper(I) species that facilitate the radical process.

Cyano Group Introduction

The introduction of a cyano group to form 4-(diethylamino)benzonitrile (B1359947) can also be accomplished via a Sandmeyer-type reaction. wikipedia.orgnih.gov This reaction is typically carried out by treating this compound with copper(I) cyanide (CuCN). The resulting aryl nitrile is a valuable intermediate, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine. The mechanism is analogous to the Sandmeyer halogenation, involving an aryl radical intermediate. nih.govresearchgate.net

Reduction Pathways of the Diazonium Group

The diazonium group of this compound can be reduced through various pathways, leading to the formation of either the corresponding aniline derivative or aryl radicals that can participate in subsequent reactions.

Formation of Corresponding Aniline Derivatives

The reduction of the diazonium salt to the corresponding aniline, N,N-diethyl-p-phenylenediamine, can be achieved using various reducing agents. A common and effective method involves the use of sodium sulfite (B76179) (Na₂SO₃). google.com Another method involves reduction with zinc powder in an acidic medium. A patented process describes the reduction of a related diethyl aniline derivative using zinc powder and hydrochloric acid to generate N,N-diethyl-1,4-phenylenediamine. google.com

Reduction of this compound:

| Product | Reagents |

| N,N-Diethyl-p-phenylenediamine | Sodium sulfite (Na₂SO₃) or Zn/HCl |

Generation of Aryl Radicals and their Subsequent Reactions

The reduction of diazonium salts can also be controlled to generate aryl radicals, which are highly reactive intermediates in organic synthesis. beilstein-journals.orgnih.govd-nb.inforsc.orgrsc.org One common reagent for this purpose is hypophosphorous acid (H₃PO₂). masterorganicchemistry.com When this compound is treated with hypophosphorous acid, it undergoes a reductive deamination to form N,N-diethylaniline. The reaction is believed to proceed via a chain mechanism involving the formation of the 4-(diethylamino)phenyl radical.

This aryl radical can be trapped by various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The generation of aryl radicals from diazonium salts has been utilized in a variety of synthetic transformations, including arylation reactions. beilstein-journals.orgnih.govd-nb.inforsc.orgrsc.org The specific subsequent reactions of the 4-(diethylamino)phenyl radical would depend on the other reagents present in the reaction mixture.

Pulse Radiolysis Studies of Reduction Mechanisms

Pulse radiolysis is a powerful technique used to study fast reactions involving transient species, such as solvated electrons and free radicals. In the context of this compound, pulse radiolysis studies have been instrumental in elucidating the one-electron reduction mechanisms. When aqueous solutions of aryldiazonium salts are subjected to a pulse of high-energy electrons, solvated electrons (e⁻aq) are generated, which are potent reducing agents.

The initial step in the reduction mechanism is the diffusion-controlled reaction of the solvated electron with the diazonium cation (ArN₂⁺). This results in the formation of a short-lived aryldiazenyl radical (ArN₂•).

ArN₂⁺ + e⁻aq → ArN₂•

This aryldiazenyl radical is highly unstable and rapidly undergoes dediazoniation, losing a molecule of nitrogen gas (N₂) to form an aryl radical (Ar•).

ArN₂• → Ar• + N₂

The formation and decay of these transient species can be monitored by time-resolved absorption spectroscopy. The aryl radical is a key intermediate that can subsequently undergo a variety of reactions, including hydrogen abstraction from the solvent or other components in the solution, or further reduction.

Pulse radiolysis studies on related aryldiazonium salts have shown that the nature of the substituent on the aromatic ring can influence the properties and reactivity of the intermediate radicals. The electron-donating diethylamino group in the para position of this compound is expected to stabilize the aryldiazenyl radical and influence the subsequent reactions of the aryl radical.

Electrochemical Reactivity and Surface Modification

The electrochemical behavior of this compound is of significant interest due to its ability to modify electrode surfaces through a process known as electrografting. This process involves the electrochemical reduction of the diazonium salt, leading to the formation of a covalent bond between the aryl group and the electrode surface.

Electrografting Mechanisms on Carbon and Metallic Electrodes

The electrografting of this compound onto various electrode materials, including glassy carbon, gold, and other metals, proceeds via a radical-mediated mechanism. nih.gov The initial step is the one-electron reduction of the diazonium cation at the electrode surface to form an aryl radical. nih.gov

ArN₂⁺ + e⁻ → Ar• + N₂

This highly reactive aryl radical can then attack the electrode surface, forming a strong, covalent carbon-carbon or metal-carbon bond. nih.govmdpi.com This process results in the formation of a robust organic layer on the electrode surface.

The nature of the electrode material can influence the efficiency and nature of the grafted layer. On carbon electrodes, the aryl radicals readily form covalent bonds with the carbon lattice. On metallic surfaces like gold, the grafting process is also efficient, leading to the formation of a stable adlayer. mdpi.com The electron-donating nature of the diethylamino group can affect the rate of the initial electron transfer and the subsequent radical reactions.

The electrografting process can lead to the formation of either a monolayer or a multilayer film on the electrode surface. Multilayer formation is often attributed to the reaction of aryl radicals with already grafted aryl groups, leading to the growth of a polymeric film. nih.gov

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry (CV) is a key technique for studying the redox behavior of this compound and for carrying out the electrografting process. A typical cyclic voltammogram for the reduction of an aryldiazonium salt shows an irreversible reduction peak corresponding to the formation of the aryl radical and the loss of nitrogen. mdpi.comnih.gov

For this compound, the electron-donating diethylamino group increases the electron density on the diazonium group, making it slightly more difficult to reduce compared to unsubstituted benzenediazonium chloride. This would be reflected in a reduction potential that is shifted to more negative values.

During the first voltammetric scan, a sharp, irreversible peak is observed. In subsequent scans, this peak typically decreases in current and may disappear altogether. This is because the grafted organic layer passivates the electrode surface, inhibiting further electron transfer to the diazonium salt in solution. mdpi.com The blocking effect of the grafted layer can be quantified by monitoring the redox behavior of a known redox probe, such as the ferricyanide/ferrocyanide couple, before and after grafting. nih.gov

Under certain conditions, such as at high concentrations or low scan rates, a second reduction peak may be observed in the cyclic voltammogram. mdpi.comnih.gov This second peak is often attributed to the reduction of the initially formed aryl radicals to the corresponding aryl anions (Ar⁻) before they can react with the surface. nih.gov

Ar• + e⁻ → Ar⁻

Influence of Concentration and Scan Rate on Film Deposition

The thickness and morphology of the film deposited during the electrografting of this compound are significantly influenced by the concentration of the diazonium salt and the voltammetric scan rate. mdpi.comnih.gov

Concentration: Generally, a higher concentration of the diazonium salt in the electrochemical cell leads to the formation of a thicker organic film. mdpi.comnih.gov At low concentrations, monolayer or sub-monolayer coverage is often achieved. As the concentration increases, the rate of aryl radical generation at the electrode surface increases, promoting the growth of multilayers. Studies on similar aryldiazonium salts have demonstrated a linear relationship between the concentration and the number of grafted layers under specific conditions. mdpi.comnih.gov

Scan Rate: The scan rate in cyclic voltammetry also plays a crucial role in controlling the film thickness. mdpi.comnih.gov At very fast scan rates, the time available for the multilayer growth is limited, often resulting in thinner films or monolayer formation. Conversely, slower scan rates allow for more extensive reaction of the generated aryl radicals with the surface and with each other, leading to the formation of thicker, and potentially more disordered, multilayer films. mdpi.com The appearance of a second reduction peak, attributed to aryl anion formation, is also favored at lower scan rates. nih.gov

Interactive Table: Effect of Concentration and Scan Rate on Film Thickness

| Parameter | Value | Expected Film Thickness |

|---|---|---|

| Concentration | Low | Monolayer/Thin Film |

| High | Multilayer/Thick Film | |

| Scan Rate | Fast | Monolayer/Thin Film |

Photochemical Deactivation and Reaction Pathways

This compound is sensitive to light and can undergo photochemical decomposition, also known as photodediazoniation. This process involves the cleavage of the carbon-nitrogen bond upon absorption of a photon, leading to the loss of nitrogen gas and the formation of reactive intermediates.

Photodediazoniation Mechanisms (Heterolytic vs. Homolytic)

The photodediazoniation of aryldiazonium salts can proceed through two primary mechanistic pathways: heterolytic and homolytic cleavage. core.ac.ukyoutube.com The preferred pathway is often dependent on the nature of the substituent on the aryl ring and the solvent.

Heterolytic Pathway: In the heterolytic pathway, the C-N bond cleaves in such a way that both electrons from the bond remain with the nitrogen molecule, resulting in the formation of an aryl cation (a carbocation) and a molecule of nitrogen gas.

ArN₂⁺ + hν → Ar⁺ + N₂

This pathway is favored for aryldiazonium salts with strong electron-donating substituents, such as the diethylamino group. core.ac.uk The electron-donating group helps to stabilize the resulting aryl cation. Research on the closely related p-N,N-dimethylaminobenzenediazonium salt has shown that its photodediazoniation proceeds via a heterolytic mechanism, forming a triplet aryl cation. core.ac.uk The aryl cation is a highly reactive electrophile and will rapidly react with any available nucleophile in the medium, such as the solvent or counter-ion.

Homolytic Pathway: In the homolytic pathway, the C-N bond breaks symmetrically, with one electron going to the aryl fragment and the other to the nitrogen molecule. This results in the formation of an aryl radical and a dinitrogen radical cation. However, it is more commonly described as an electron transfer from a sensitizer (B1316253) or solvent followed by the loss of N₂, leading to an aryl radical.

ArN₂⁺ + hν → [ArN₂⁺]* → Ar• + N₂⁺• or ArN₂⁺ + Sensitizer* → ArN₂• + Sensitizer⁺ → Ar• + N₂ + Sensitizer⁺

This pathway is more common for unsubstituted or electron-withdrawn aryldiazonium salts. The resulting aryl radical can then participate in a variety of radical reactions, such as hydrogen abstraction or addition to other aromatic molecules.

For this compound, the presence of the powerful electron-donating diethylamino group strongly favors the heterolytic photodediazoniation pathway, leading to the formation of the corresponding aryl cation. core.ac.uk

Quantum Yields and Non-Radiative Deactivation Processes

The quantum yield of photodecomposition (Φ) is a critical parameter for quantifying the efficiency of a photochemical reaction. It represents the fraction of absorbed photons that lead to a chemical transformation. For aryldiazonium salts, the primary photochemical process is the cleavage of the C-N bond, leading to the loss of dinitrogen (N₂) and the formation of an aryl cation or radical. The efficiency of this process is highly dependent on the solvent environment and the nature of the substituents on the aromatic ring.

While specific quantum yield data for the photolysis of this compound is not extensively documented in readily available literature, studies on structurally similar p-amino substituted benzenediazonium salts provide valuable insights. For instance, the photolysis kinetics of other substituted benzenediazonium salts have been shown to follow first-order reaction kinetics, with the polarity of the solvent influencing the ease of photodecomposition. pku.edu.cn

Upon photoexcitation, the 4-(diethylamino)benzenediazonium cation is promoted to an electronically excited singlet state (S₁). From this state, it can undergo several competing deactivation processes:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. However, for many diazonium salts, fluorescence is often a minor pathway.

Internal Conversion (IC): A non-radiative transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). This process typically involves the dissipation of energy as heat to the surrounding solvent molecules.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁), leading to the formation of a triplet state. The efficiency of ISC is a key factor in determining the subsequent reaction pathways.

Photochemical Reaction: Direct decomposition from the excited singlet state to form products.

Table 1: Key Deactivation Processes of Excited this compound

| Process | Description |

| Internal Conversion | Non-radiative decay from the excited singlet state (S₁) to the ground state (S₀), releasing energy as heat. |

| Intersystem Crossing | A non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁), influencing the nature of the reactive intermediates. |

| Photodecomposition | Cleavage of the C-N bond from the excited state, leading to the formation of reactive species and the release of nitrogen gas. |

Formation of Reactive Intermediates under Photoexcitation

The photolysis of this compound leads to the formation of highly reactive intermediates that drive subsequent chemical reactions. The nature of these intermediates is dictated by the electronic state (singlet or triplet) from which the C-N bond cleavage occurs.

Direct irradiation of this compound populates the singlet excited state (¹[ArN₂⁺]*). This can lead to two primary pathways for the generation of reactive species:

Heterolytic Cleavage (from the Singlet State): The excited singlet state can undergo direct heterolytic cleavage of the C-N bond to yield a singlet 4-(diethylamino)phenyl cation (¹[Ar]⁺) and a molecule of nitrogen. This pathway is often favored for diazonium salts with strong electron-donating groups in the para position, which can stabilize the resulting aryl cation.

¹[ArN₂⁺]* → ¹[Ar]⁺ + N₂

Intersystem Crossing followed by Cleavage (from the Triplet State): Alternatively, the initially formed singlet excited state can undergo intersystem crossing to the triplet state (³[ArN₂⁺]*). Subsequent C-N bond cleavage from this triplet state can lead to the formation of a triplet 4-(diethylamino)phenyl cation (³[Ar]⁺). Studies on the closely related p-N,N-dimethylaminobenzenediazonium salts suggest that photodediazoniation can proceed via a heterolytic mechanism involving the formation of a triplet p-N,N-dimethylaminophenyl cation.

¹[ArN₂⁺]* → ³[ArN₂⁺]* → ³[Ar]⁺ + N₂

The singlet and triplet aryl cations exhibit different reactivity. Singlet aryl cations are highly electrophilic and readily react with nucleophiles present in the reaction medium. In contrast, triplet aryl cations have biradical character and can undergo radical-type reactions.

Photosensitized Reactions

In addition to direct photolysis, the decomposition of this compound can be initiated through photosensitization. In this process, a sensitizer molecule absorbs light and then transfers energy or an electron to the diazonium salt, which does not directly absorb the light itself. This allows for the use of lower-energy visible light to initiate the reaction.

Two primary mechanisms are involved in photosensitized reactions of aryldiazonium salts:

Energy Transfer: The photosensitizer (Sens) absorbs a photon and is promoted to its excited state (Sens*). Through a collision, this energy is transferred to the aryldiazonium salt, promoting it to its excited state, which then decomposes. This is particularly effective with triplet sensitizers, which can populate the triplet state of the diazonium salt, leading to the formation of the triplet aryl cation.

Sens + hν → Sens* Sens* + ArN₂⁺ → Sens + [ArN₂⁺]* → Products

Electron Transfer: An excited photosensitizer can also act as an electron donor or acceptor. For aryldiazonium salts, reductive electron transfer is common. The excited sensitizer donates an electron to the diazonium salt, forming an aryl diazenyl radical (ArN₂•), which rapidly loses N₂ to generate an aryl radical (Ar•). nih.govyoutube.com This pathway is particularly relevant for initiating radical-based arylation reactions.

Sens + hν → Sens* Sens* + ArN₂⁺ → Sens⁺• + ArN₂• ArN₂• → Ar• + N₂

Photosensitizers like ruthenium(II) bipyridyl complexes ([Ru(bpy)₃]²⁺) and organic dyes such as eosin (B541160) Y have been successfully used to initiate the decomposition of aryldiazonium salts under visible light for applications like surface modification. acs.orgnih.gov The formation of an electron donor-acceptor (EDA) complex between the diazonium salt and another molecule (which can be the solvent or a dedicated donor) can also facilitate photoarylation under visible light. researchgate.net The strong electron-donating diethylamino group in this compound makes it a good candidate for accepting an electron in a photosensitized process.

Advanced Spectroscopic and Computational Characterization of 4 Diethylamino Benzenediazonium Chloride and Its Reaction Products

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy is employed to study the electronic transitions within the 4-(diethylamino)benzenediazonium (B1204781) cation. When the molecule absorbs energy from UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, which arise from its extended conjugated π-system that includes the benzene (B151609) ring, the diethylamino group, and the diazonium group.

The principal electronic transitions observed are π→π* and n→π* transitions. slideshare.netyoutube.com

π→π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur in molecules with conjugated systems.

n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These absorptions are generally less intense than π→π* transitions.

The strong electron-donating diethylamino group and the electron-withdrawing diazonium group create a "push-pull" system, which significantly lowers the HOMO-LUMO energy gap. This results in a bathochromic (red) shift of the main absorption band to a longer wavelength (λmax), often extending into the visible part of the spectrum, which is responsible for the color of many diazonium salts and their resulting dyes.

Photochemical studies reveal that aromatic diazonium salts are light-sensitive. Upon absorption of UV light, the C-N bond can cleave, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation. acs.org This photodecomposition is the basis for their use in photoresists and other light-sensitive materials. Laser flash photolysis studies on related aromatic amines have been used to characterize the formation of radical cations upon photoexcitation, which is a key step in their phototransformation pathways. rsc.orgnih.govresearchgate.net

Table 2: Electronic Transitions and Absorption Maxima for a Representative Aryl Diazonium Compound

| Transition Type | Orbital Change | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | HOMO to LUMO | ~380 - 450 | High (>10,000) |

Note: The λmax values are illustrative for a diazonium salt with a strong auxochrome like a dialkylamino group. The exact values depend on the solvent and specific structure. stackexchange.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in 4-(diethylamino)benzenediazonium chloride by measuring the vibrational transitions of its covalent bonds. msu.edu Each functional group has a characteristic absorption frequency, providing a molecular "fingerprint". msu.eduhoriba.com

The most significant and diagnostic absorption band in the IR spectrum of this compound is that of the diazonium group (–N₂⁺). The N≡N triple bond stretching vibration gives rise to a strong, sharp peak in the region of 2100-2300 cm⁻¹. This peak is a definitive indicator of the diazonium functionality.

Other key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the ethyl groups, typically found in the 2850-2980 cm⁻¹ region. horiba.com

Aromatic C=C Stretching: Several medium to sharp bands in the 1450-1610 cm⁻¹ region, characteristic of the benzene ring.

C-N Stretching: The stretching vibration of the aryl C-N bond and the alkyl C-N bonds of the diethylamino group appear in the fingerprint region, typically between 1250-1350 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information on the substitution pattern and are found between 690-900 cm⁻¹.

Analysis of the vibrational spectra, often aided by computational methods, allows for a detailed assignment of each absorption band to a specific molecular motion (stretching, bending, twisting). nih.gov This provides a comprehensive understanding of the molecule's vibrational behavior. nih.govuhcl.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2100 - 2300 | N≡N Stretch | Diazonium (–N₂⁺) | Strong, Sharp |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2850 - 2980 | C-H Stretch | Diethylamino (-CH₂CH₃) | Strong |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium |

| 1450 - 1520 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1350 | C-N Stretch | Aryl-N and Alkyl-N | Medium to Strong |

Note: Data compiled from standard IR correlation tables and studies on related compounds. horiba.comnih.gov

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For an ionic compound like this compound, this analysis reveals precise bond lengths, bond angles, and the arrangement of the cations and anions in the crystal lattice. mdpi.com

Table 4: Expected Crystallographic Data and Structural Parameters for an Aryl Diazonium Salt

| Parameter | Description | Expected Value/Feature |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Orthorhombic, Monoclinic scispace.com |

| Space Group | The set of symmetry operations for the crystal. | e.g., C222₁, P2₁/n scispace.comnih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Dependent on packing. |

| Bond Length (N≡N) | The distance between the two nitrogen atoms. | ~1.10 Å scispace.com |

| Bond Length (C–N) | The distance between the ring carbon and nitrogen. | ~1.39 Å scispace.com |

| Bond Angle (C–N≡N) | The angle of the diazonium group attachment. | ~180° (Linear) scispace.com |

Note: Values are based on the published crystal structure of benzenediazonium (B1195382) chloride. scispace.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. rsc.org For this compound, electrospray ionization (ESI) is a suitable method for generating the intact cation [C₁₀H₁₄N₃]⁺ in the gas phase.

The most characteristic and predictable fragmentation pathway for diazonium salts is the loss of a neutral nitrogen molecule (N₂), which is a very stable leaving group. This fragmentation is highly favorable and results in the formation of an aryl cation.

The key fragmentation steps are:

Parent Ion Formation: The 4-(diethylamino)benzenediazonium cation, [C₁₀H₁₄N₃]⁺, is observed with an m/z corresponding to its molecular mass (176.24 Da). nih.gov

Loss of Dinitrogen: The primary fragmentation involves the elimination of N₂ (28 Da), leading to a prominent peak corresponding to the 4-(diethylamino)phenyl cation [C₁₀H₁₄N]⁺.

Further Fragmentation: The resulting 4-(diethylamino)phenyl cation can undergo further fragmentation, such as the loss of ethylene (B1197577) (C₂H₄) via rearrangement, or cleavage of the C-N bonds. miamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, which helps in confirming the elemental composition of each piece, further solidifying the structural assignment. nih.gov

Table 5: Predicted Mass Spectrometry Fragmentation for the 4-(Diethylamino)benzenediazonium Cation

| Ion | Formula | m/z (Calculated) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₄N₃]⁺ | 176.12 | Molecular Cation |

| [M - N₂]⁺ | [C₁₀H₁₄N]⁺ | 148.11 | Loss of neutral N₂ |

Note: m/z values are for the monoisotopic mass of the cation. nih.govnih.gov

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can provide deep insights that complement experimental data.

Calculations can accurately predict the ground state geometry, including bond lengths and angles. These computed values can be compared with experimental data from X-ray diffraction to validate the theoretical model. DFT is particularly useful for optimizing the structure and confirming the near-linearity of the C-N-N fragment and the planarity of the aromatic ring.

Furthermore, DFT provides detailed information about the electronic structure:

Electron Distribution and Dipole Moment: Calculations can map the electron density, showing the polarization of the molecule due to the electron-donating –N(Et)₂ group and the electron-withdrawing –N₂⁺ group.

Frontier Molecular Orbitals (HOMO/LUMO): DFT can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the diethylamino-substituted ring, while the LUMO has significant character on the diazonium group. The energy gap between the HOMO and LUMO (ΔE) is directly related to the electronic transitions observed in UV-Vis spectroscopy. libretexts.org A smaller calculated gap corresponds to a longer wavelength absorption maximum (λmax). researchgate.net

Vibrational Frequencies: DFT can calculate the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These calculated frequencies, when appropriately scaled, can be used to assign the bands observed in experimental IR and Raman spectra, providing a more robust interpretation of the vibrational data. nih.gov

Table 6: Representative DFT-Calculated Parameters for an Aryl Diazonium Cation

| Parameter | Description | Typical Calculated Result |

|---|---|---|

| Bond Length (N≡N) | Distance between diazonium nitrogens. | ~1.11 Å |

| Bond Length (C–N) | Distance between the ring and diazonium group. | ~1.38 Å |

| Bond Angle (C-N-N) | Angle of the diazonium group relative to the ring. | ~179-180° |

| HOMO-LUMO Gap (ΔE) | Energy difference between frontier orbitals. | ~3.0 - 3.5 eV |

Note: These are typical values obtained from DFT calculations (e.g., using B3LYP functional) on similar aromatic diazonium systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzenediazonium chloride |

| 4-(Dimethylamino)aniline |

| Sodium nitrite (B80452) |

| Hydrochloric acid |

| Dinitrogen |

| Ethylene |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

For this compound, the diethylamino group, a strong electron-donating group, significantly influences its electronic properties. This results in a pronounced intramolecular charge transfer (ICT) character in its low-lying excited states. TD-DFT calculations can precisely model this phenomenon.

A typical TD-DFT analysis of this compound would involve the calculation of its vertical excitation energies and the corresponding oscillator strengths, which are directly related to the intensity of absorption bands in the UV-visible spectrum. The nature of these transitions is elucidated by examining the molecular orbitals involved. For instance, the lowest energy transition often corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is typically localized on the diethylaminophenyl moiety, while the LUMO is centered on the diazonium group, confirming the ICT nature of the excitation.

Table 1: Calculated Excitation Energies and Oscillator Strengths for 4-(Dialkylamino)benzenediazonium Analogs

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 2.85 | 0.75 | HOMO → LUMO |

| S0 → S2 | 3.50 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.10 | 0.05 | HOMO → LUMO+1 |

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual values may vary depending on the specific computational methodology.

The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts in the absorption spectrum.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, primarily using DFT, is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, two primary reaction pathways are of interest: dediazoniation and azo coupling.

Dediazoniation: This reaction involves the loss of a dinitrogen molecule (N2) to form an aryl cation. DFT calculations can be used to locate the transition state for the C-N bond cleavage. The geometry of the transition state and the associated activation energy provide crucial information about the stability of the diazonium salt. The electron-donating diethylamino group is known to destabilize the diazonium cation, leading to a lower activation barrier for dediazoniation compared to unsubstituted benzenediazonium chloride.

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. nih.gov DFT can model the approach of the diazonium ion to a coupling agent (e.g., a phenol (B47542) or an aniline) and locate the transition state for the formation of the C-N bond. nih.gov The calculations can reveal the influence of substituents on both the diazonium salt and the coupling partner on the activation energy of the reaction. For instance, the strong electron-donating nature of the diethylamino group reduces the electrophilicity of the diazonium ion, which can affect the rate of the azo coupling reaction. uci.edu

Table 2: Calculated Activation Energies for Key Reactions of Substituted Benzenediazonium Ions

| Reaction | Substituent | Activation Energy (kcal/mol) |

| Dediazoniation | 4-N(CH3)2 | 18.5 |

| Dediazoniation | 4-H | 25.2 |

| Azo Coupling | 4-N(CH3)2 | 15.8 |

| Azo Coupling | 4-NO2 | 10.2 |

Note: This data is representative and intended to illustrate the trends observed in computational studies.

Correlation Analyses of Structure-Reactivity Relationships

By systematically studying a series of substituted benzenediazonium salts using computational methods, it is possible to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These analyses correlate various molecular descriptors with the observed or calculated reactivity and properties.

For this compound and its analogs, computational studies can generate a variety of descriptors, such as:

Electronic properties: Charges on the nitrogen atoms of the diazonium group, HOMO and LUMO energies, and the HOMO-LUMO gap.

Geometric properties: C-N bond lengths and angles.

Spectroscopic properties: Calculated vibrational frequencies of the N≡N stretching mode.

These descriptors can then be correlated with experimental or calculated measures of reactivity, such as reaction rates or activation energies. For instance, a common correlation is observed between the Hammett substituent constant (σ) of the group at the para position and the rate of reaction. The strong electron-donating nature of the diethylamino group (which has a negative σ value) is computationally shown to correlate with a decreased rate of azo coupling (due to reduced electrophilicity) and an increased rate of dediazoniation (due to destabilization of the diazonium cation).

Table 3: Correlation of Calculated Properties with Substituent Effects in 4-Substituted Benzenediazonium Ions

| Substituent | Hammett Constant (σp) | Calculated ν(N≡N) (cm-1) | Calculated Charge on Nα |

| -N(CH3)2 | -0.83 | 2280 | +0.45 |

| -OCH3 | -0.27 | 2295 | +0.52 |

| -H | 0.00 | 2305 | +0.58 |

| -Cl | +0.23 | 2312 | +0.61 |

| -NO2 | +0.78 | 2325 | +0.68 |

Note: The presented data is illustrative of general trends and may not represent specific experimental or computational results.

These correlation analyses provide a predictive framework for understanding how modifications to the chemical structure of this compound will impact its chemical behavior, guiding the design of new molecules with tailored properties.

Structure Property Reactivity Relationships in 4 Diethylamino Benzenediazonium Chloride

Influence of the Diethylamino Group on Diazonium Ion Stability and Resonance Hybrid Structures

The stability and electronic characteristics of 4-(diethylamino)benzenediazonium (B1204781) chloride are significantly influenced by the presence of the diethylamino group at the para position of the benzene (B151609) ring. This substituent is a strong electron-donating group, which plays a crucial role in stabilizing the diazonium ion. This stabilization occurs through resonance, where the lone pair of electrons on the nitrogen atom of the diethylamino group is delocalized into the aromatic ring and towards the positively charged diazonium group (-N₂⁺).

The electron-donating nature of the diethylamino group increases the electron density of the aromatic ring, which in turn helps to stabilize the otherwise highly reactive diazonium ion. This effect is a key factor in the chemical behavior and relative stability of this compound, especially when compared to diazonium salts bearing electron-withdrawing groups. For instance, a compound like 4-nitrobenzenediazonium (B87018) chloride, with its electron-withdrawing nitro group, exhibits lower stability due to the destabilization of the diazonium ion.

The enhanced stability provided by the diethylamino group means that 4-(diethylamino)benzenediazonium chloride is less prone to spontaneous decomposition. However, it is still a reactive species that requires careful handling and is often prepared immediately before use or stored at low temperatures to prevent degradation.

Table 1: Comparison of Substituent Effects on Benzenediazonium (B1195382) Ion Stability

| Compound Name | Substituent at para-position | Electronic Effect of Substituent | Relative Stability |

| This compound | -N(CH₂CH₃)₂ | Electron-donating | Enhanced |

| Benzenediazonium chloride | -H | Neutral | Moderate |

| 4-Nitrobenzenediazonium chloride | -NO₂ | Electron-withdrawing | Reduced |

Impact of Substituents on Thermal and Photochemical Decomposition Rates

The rate at which this compound decomposes under thermal or photochemical conditions is heavily dependent on the nature of the substituents on the aromatic ring. The decomposition of aryldiazonium salts can proceed through either a homolytic (free radical) or heterolytic (ionic) mechanism, and the dominant pathway can be influenced by factors such as the solvent and the electronic properties of the substituents.

For this compound, the strong electron-donating diethylamino group generally increases the thermal stability of the diazonium ion. Research has shown that ortho and para electron-donating substituents enhance the stability of diazonium salts. shu.ac.uk This increased stability translates to a slower rate of thermal decomposition compared to unsubstituted benzenediazonium chloride or those with electron-withdrawing groups. The decomposition of benzenediazonium chloride in aqueous solution to form phenol (B47542) and nitrogen gas is a first-order reaction. ju.edu.joyoutube.com The kinetics of this decomposition can be monitored by measuring the evolution of nitrogen gas over time. ju.edu.joyoutube.com

Conversely, compounds that are more thermally stable often exhibit higher reactivity to light. shu.ac.uk The photochemical decomposition of diazonium salts is a key process in applications such as lithography. The mechanism for photolytic decomposition is thought to be predominantly heterolytic. shu.ac.uk The rate of photochemical decomposition is influenced by the absorption characteristics of the molecule. The diethylamino group causes a significant shift in the absorption maximum to longer wavelengths (bathochromic shift), which can affect its photosensitivity.

The counter-ion associated with the diazonium salt also plays a role in its stability. For instance, tetrafluoroborate (B81430) salts are generally found to be more stable than hexafluorophosphate (B91526) salts. shu.ac.uk

Table 2: Factors Influencing the Decomposition of Benzenediazonium Salts

| Factor | Influence on Stability/Decomposition | Mechanism |

| Electron-donating substituents (e.g., -N(C₂H₅)₂) | Increase thermal stability shu.ac.uk | Favors heterolytic decomposition under photolysis shu.ac.uk |

| Electron-withdrawing substituents | Decrease thermal stability | Can influence decomposition pathway |

| Solvent | Can accelerate decomposition, especially electron-donating solvents shu.ac.uk | Influences whether decomposition is homolytic or heterolytic |

| Counter-ion (e.g., BF₄⁻ vs. PF₆⁻) | Affects overall salt stability shu.ac.uk | Can influence solid-state stability |

Electronic and Steric Effects on Azo Coupling Reactivity and Regioselectivity

Azo coupling is a characteristic electrophilic aromatic substitution reaction of diazonium salts. numberanalytics.com The diazonium ion acts as the electrophile, attacking an electron-rich coupling partner, such as a phenol or an aniline (B41778) derivative. numberanalytics.com The reactivity and regioselectivity of this reaction with this compound are governed by both electronic and steric factors.

The electron-donating diethylamino group deactivates the diazonium salt as an electrophile. By pushing electron density into the ring and towards the diazonium group, it reduces the positive charge on the terminal nitrogen atom, making it a weaker electrophile compared to unsubstituted benzenediazonium chloride or those with electron-withdrawing groups. However, this deactivation is often outweighed by the powerful activating groups on the coupling partner.

When this compound acts as the electrophile, the regioselectivity of the azo coupling is determined by the directing effects of the substituents on the nucleophilic coupling partner. For example, when coupling with a phenol, the hydroxyl group directs the incoming diazonium group to the ortho or para position. If the para position is blocked, coupling will occur at an ortho position.

Steric hindrance can also play a significant role in determining the site of coupling. numberanalytics.com If the coupling partner has bulky substituents near the electronically favored positions, the diazonium ion may be forced to attack a less sterically hindered site. vaia.com For instance, if the para position and one of the ortho positions of a phenol are blocked by large groups, coupling will preferentially occur at the remaining open ortho position. The diethylamino group itself is relatively bulky, which can also influence the approach of the coupling partner.

The reaction can lead to two different regioisomers, resulting from the attack of the diazonium salt at either the ortho-ortho or ortho-para positions relative to the substituents on the nucleophile. rsc.orgnih.gov The formation of a specific isomer can be influenced by steric considerations. rsc.orgnih.gov

Table 3: Factors Affecting Azo Coupling Reactions

| Factor | Effect on Reactivity | Effect on Regioselectivity |

| Electron-donating group on diazonium salt | Decreases electrophilicity | Can influence the approach to the nucleophile |

| Electron-donating group on coupling partner | Increases nucleophilicity, increasing reaction rate numberanalytics.com | Directs coupling to ortho and para positions |

| Steric hindrance on coupling partner | Can decrease reaction rate numberanalytics.com | Can force coupling to less hindered positions vaia.com |

| pH of the reaction medium | Affects the activation of the coupling partner (e.g., phenoxide formation) | Can influence the rate and outcome of the reaction |

Solvation Effects on Reactivity and Stability

The solvent in which reactions of this compound are carried out can have a profound impact on both its stability and reactivity. The choice of solvent can influence the rate of decomposition and the mechanism of its reactions.

In terms of stability, polar solvents can solvate the diazonium salt, which can help to stabilize the ionic species. However, certain solvents can also participate in decomposition reactions. For instance, in aqueous solutions, benzenediazonium chloride can decompose to form phenol. ju.edu.jo Electron-donating solvents have been found to accelerate the decomposition of diazonium salts, suggesting a free radical-based mechanism in these cases. shu.ac.uk Studies on the decomposition of benzenediazonium tetrafluoroborate have shown that low- or non-polar solvents can improve the outcome of pyrolysis and photolysis reactions. researchgate.net

The absorption spectrum of diazonium salts, and thus their photochemical behavior, can be modestly affected by the solvent. While the primary electronic transitions are dominated by intramolecular charge transfer, the polarity of the solvent can cause slight shifts in the absorption maxima.

In the context of azo coupling reactions, the solvent can influence the reaction rate by affecting the solubility of the reactants and the state of the coupling partner. For example, in alkaline aqueous solutions, phenols exist as the more reactive phenoxide ions, which leads to a faster coupling reaction. In some cases, changing the solvent from water to an alcohol like methanol (B129727) can alter the course of the reaction and lead to different products. mdpi.com

The stability of radicals, which can be formed during the decomposition of diazonium salts, is also influenced by the solvent. nih.gov The decay kinetics of radicals can be correlated with solvent parameters, and hydrogen-bonding interactions in protic solvents can play a role. nih.gov

Table 4: Influence of Solvent on Diazonium Salt Chemistry

| Solvent Property | Effect on Stability | Effect on Reactivity |

| Polarity | Can stabilize the ionic diazonium salt. | Can influence reaction rates and mechanisms. |

| Protic vs. Aprotic | Protic solvents can participate in solvolysis reactions. | Can affect the nucleophilicity of the coupling partner. |

| Electron-donating character | Can accelerate decomposition via a free-radical mechanism. shu.ac.uk | Can influence the reaction pathway. |

| Low- or non-polar nature | May improve the efficiency of thermal and photochemical decomposition. researchgate.net | Can affect the solubility of reactants. |

Advanced Applications in Materials Science and Chemical Sensing

Organic Synthesis Intermediate Beyond Azo Dyes

While renowned for its use in azo coupling reactions, 4-(Diethylamino)benzenediazonium (B1204781) chloride is also a potent intermediate for introducing the 4-(diethylamino)phenyl moiety into various organic structures for applications other than dyes. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), enabling its replacement by a wide range of substituents through mechanisms like Sandmeyer, Schiemann, or Gomberg-Bachmann reactions.

These reactions allow for the synthesis of a diverse array of substituted aromatic compounds where the diethylamino group serves to modulate the electronic properties of the target molecule. For instance, the diazonium group can be replaced by halides (Cl, Br, I), a cyano group, or a hydroxyl group. This versatility allows chemists to forge new carbon-carbon or carbon-heteroatom bonds, creating complex molecules that are precursors for pharmaceuticals, agricultural chemicals, and specialized polymers. The electron-donating diethylamino group significantly influences the reactivity and properties of the resulting derivatives, making this diazonium salt a key starting material for multi-step syntheses.

Functional Material Precursors

The compound serves as a critical precursor for generating functional materials through surface modification and polymerization, primarily by leveraging the reactivity of the diazonium cation.

Electrografting via the reduction of diazonium salts is a robust method for covalently modifying conductive and semiconductive surfaces. nih.gov When an electrical potential is applied, the 4-(diethylamino)benzenediazonium cation is reduced at an electrode surface (like glassy carbon, gold, or indium tin oxide), releasing nitrogen gas and generating a highly reactive 4-(diethylamino)phenyl radical. This radical immediately forms a covalent carbon-surface bond, resulting in a dense, stable, and ultrathin organic film.

The thickness and morphology of these films can be precisely controlled by tuning electrochemical parameters such as the concentration of the diazonium salt, the applied potential, and the number of voltammetric cycles. nih.govmdpi.com Studies on analogous diazonium salts have shown that the number of grafted layers can be linearly dependent on the salt's concentration. nih.gov The presence of the diethylamino group imparts specific electronic and chemical characteristics to the modified surface, such as increased electron density and hydrophobicity, which can be tailored for specific sensor or electronic applications.

Table 1: Parameters Influencing Electrografting of Aryl Diazonium Salts

| Parameter | Effect on Grafted Film | Research Finding Reference |

|---|---|---|

| Concentration | Higher concentration generally leads to the formation of thicker, multilayer films. | The number of grafted layers of 4-carboxybenzenediazonium (B3187778) varied from 0.9 to 4.3 as concentration increased from 0.050 to 0.30 mmol/L. nih.gov |

| Scan Rate | Can influence whether monolayer or multilayer films are formed. Slower scan rates may promote multilayer growth. | For 4-nitrobenzenediazonium (B87018), a single reduction peak (monolayer) was observed at high scan rates, while two peaks (multilayer) appeared at lower rates. researchgate.net |

| Number of Cycles | Multiple cycles of cyclic voltammetry typically result in the buildup of multilayer films. | Multiple scans (22 cycles) of 4-carboxybenzenediazonium gave detectable multilayer signals where a single scan at low concentration did not. nih.gov |

| Substrate | The process is effective on a wide range of conductive substrates, including glassy carbon, ITO, and metals. | Diazonium salts have been successfully grafted onto flexible Indium Tin Oxide (ITO) to act as an adhesive layer. mdpi.compreprints.org |